molecular formula C10H6O4 B11904688 4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- CAS No. 153474-15-8

4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-

Cat. No.: B11904688
CAS No.: 153474-15-8
M. Wt: 190.15 g/mol
InChI Key: LYERIWSYLNACQE-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
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Biological Activity

4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-, also known as a derivative of benzopyran, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H6O4
  • Molecular Weight : 194.15 g/mol

The presence of the hydroxyl and carbonyl groups in its structure is pivotal for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzopyran derivatives, including 4H-1-benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that compounds related to 4H-1-benzopyran exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .
    • A series of hybrid compounds derived from benzopyran were tested against six human cancer cell lines (including leukemia and ovarian adenocarcinoma), showing selective antiproliferative activity .
  • Mechanisms of Action :
    • The compound was found to induce apoptosis in cancer cells, with a reported induction rate of 50.8% at a concentration of 5 μM .
    • It was also screened for kinase inhibitory activity but showed inactivity against various kinases, indicating that its mechanism may involve pathways other than direct kinase inhibition .

Other Pharmacological Effects

Beyond anticancer properties, benzopyran derivatives exhibit a range of biological activities:

  • Anti-inflammatory Activity : Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antibacterial and Antifungal Activities : Benzopyran derivatives have shown potential against various bacterial and fungal strains, although specific data on 4H-1-benzopyran-3-carboxaldehyde is limited .

Study on Antiproliferative Effects

A study conducted by researchers synthesized several benzopyran derivatives and evaluated their antiproliferative effects across different cancer cell lines. The results indicated that specific modifications in the benzopyran structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

CompoundCancer Cell LineIC50 (μM)Selectivity
5aMDA-MB-2315.2High
5bSKOV-312.0Moderate
5cPC-315.0Moderate
Control (Doxorubicin)MDA-MB-2315.0High

This table reflects the varying degrees of efficacy among different derivatives, highlighting the potential for developing targeted therapies based on structural modifications.

Properties

CAS No.

153474-15-8

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

5-hydroxy-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H6O4/c11-4-6-5-14-8-3-1-2-7(12)9(8)10(6)13/h1-5,12H

InChI Key

LYERIWSYLNACQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=C(C2=O)C=O)O

Origin of Product

United States

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